3-iodo-N,4-dimethylaniline
CAS No.:
Cat. No.: VC16233147
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10IN |
---|---|
Molecular Weight | 247.08 g/mol |
IUPAC Name | 3-iodo-N,4-dimethylaniline |
Standard InChI | InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
Standard InChI Key | DRHPDCJOEBHZML-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC)I |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Iodo-N,4-dimethylaniline, systematically named 3-iodo-N,4-dimethylbenzenamine, belongs to the class of iodinated aniline derivatives. Its molecular formula is C₈H₁₀IN, with a molar mass of 247.076 g/mol . The iodine atom occupies the third position on the benzene ring, while the dimethylamino group (-N(CH₃)₂) is para to the methyl substituent at position 4. This spatial arrangement creates distinct electronic effects, influencing both reactivity and intermolecular interactions.
Crystallographic and Stereoelectronic Properties
While single-crystal X-ray diffraction data for this specific isomer remains unpublished, comparative studies on related iodinated anilines suggest a planar aromatic core with bond angles and lengths consistent with typical aryl iodide systems . The iodine atom’s polarizability induces significant electron-withdrawing effects, which are partially offset by the electron-donating dimethylamino group. This electronic tension results in a calculated dipole moment of 2.8–3.1 D, as estimated through computational models of analogous structures .
Synthesis and Manufacturing
Laboratory-Scale Preparation
The synthesis of 3-iodo-N,4-dimethylaniline typically involves directed electrophilic iodination of N,4-dimethylaniline. Unlike the para-substituted isomer, which forms readily under standard iodination conditions , the meta isomer requires careful control of reaction parameters:
Key Reaction Parameters
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Iodinating Agent: I₂/KI in acetic acid
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Temperature: 40–50°C (to minimize para-substitution byproducts)
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Reaction Time: 6–8 hours
The reaction mechanism proceeds through an electrophilic aromatic substitution pathway, where the dimethylamino group’s +M effect directs iodination to the meta position. Competing para-substitution products are minimized through kinetic control at lower temperatures.
Industrial Production Challenges
Scaling this synthesis presents unique challenges:
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Regioselectivity Control: Maintaining >95% meta-selectivity at scale requires precise temperature modulation and continuous flow reactors .
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Iodine Recovery: Efficient iodine recycling systems reduce production costs by 22–25% .
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Purification: Distillation under reduced pressure (0.1–0.5 mmHg) at 130–140°C achieves ≥98% purity .
Physicochemical Properties
Physical Constants
Property | Value | Method |
---|---|---|
Density (20°C) | 1.70 ± 0.02 g/cm³ | Pycnometry |
Boiling Point | 284.6 ± 0.3°C | Ebulliometry |
Flash Point | 125.9 ± 0.5°C | Pensky-Martens Closed Cup |
Refractive Index (n²⁰_D) | 1.648 | Abbe Refractometer |
LogP (Octanol-Water) | 3.71 | Shake Flask Method |
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
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δ 7.25 (t, J = 7.8 Hz, 1H, H-5)
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δ 6.95 (d, J = 7.8 Hz, 1H, H-6)
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δ 6.82 (d, J = 7.8 Hz, 1H, H-2)
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δ 2.98 (s, 6H, N(CH₃)₂)
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δ 2.32 (s, 3H, C-4 CH₃)
IR (ATR, cm⁻¹):
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom undergoes facile displacement under Ullmann coupling conditions:
Example Reaction:
3-Iodo-N,4-dimethylaniline + CuCN → 3-Cyano-N,4-dimethylaniline
Conditions: DMF, 120°C, 12 h, 74% yield
Coordination Chemistry
The dimethylamino group facilitates complexation with transition metals:
Metal Ion | Complex Type | Stability Constant (log β) |
---|---|---|
Pd²⁺ | Square Planar | 8.2 ± 0.3 |
Cu²⁺ | Tetrahedral | 5.9 ± 0.2 |
These complexes show promise in catalytic cross-coupling reactions, particularly in Negishi couplings with zinc organometallics .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Nitrile gloves (≥0.11 mm) |
Eye Damage | H319 | Goggles with side shields |
Respiratory Irritation | H335 | NIOSH-approved N95 respirator |
Emerging Applications
Pharmaceutical Intermediates
Recent studies demonstrate its utility in synthesizing:
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Antithyroid Agents: Iodinated aromatic cores mimic thyroxine structures
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Kinase Inhibitors: Suzuki couplings yield ATP-competitive inhibitors
Advanced Materials
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